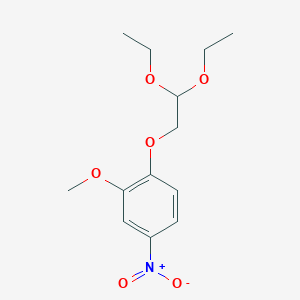
1-(2,2-Diethoxyethoxy)-2-methoxy-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Diethoxyethoxy)-2-methoxy-4-nitrobenzene is an organic compound with a complex structure that includes both ether and nitro functional groups
Preparation Methods
The synthesis of 1-(2,2-Diethoxyethoxy)-2-methoxy-4-nitrobenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxy-4-nitrobenzene with 2,2-diethoxyethanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(2,2-Diethoxyethoxy)-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The diethoxyethoxy group can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and ethers
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Diethoxyethoxy)-2-methoxy-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 1-(2,2-Diethoxyethoxy)-2-methoxy-4-nitrobenzene involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ether groups may also play a role in modulating the compound’s solubility and reactivity .
Comparison with Similar Compounds
1-(2,2-Diethoxyethoxy)-2-methoxy-4-nitrobenzene can be compared with similar compounds such as:
1-(2,2-Diethoxyethoxy)-4-methylbenzene: This compound lacks the nitro group, making it less reactive in certain chemical reactions.
1-(2,2-Diethoxyethoxy)-2-ethoxybenzene: This compound has an ethoxy group instead of a methoxy group, which can influence its reactivity and applications
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
923030-77-7 |
|---|---|
Molecular Formula |
C13H19NO6 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
1-(2,2-diethoxyethoxy)-2-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C13H19NO6/c1-4-18-13(19-5-2)9-20-11-7-6-10(14(15)16)8-12(11)17-3/h6-8,13H,4-5,9H2,1-3H3 |
InChI Key |
LDKZZQFVXHOBIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COC1=C(C=C(C=C1)[N+](=O)[O-])OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















